molecular formula C9H6N2O2 B1406082 2,6-Naphthyridine-1-carboxylic acid CAS No. 1206974-52-8

2,6-Naphthyridine-1-carboxylic acid

Cat. No.: B1406082
CAS No.: 1206974-52-8
M. Wt: 174.16 g/mol
InChI Key: KDICSYPNPIHTNF-UHFFFAOYSA-N
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Description

2,6-Naphthyridine-1-carboxylic acid (CAS 1206974-52-8) is a high-purity chemical compound supplied for research and development purposes. This organic compound belongs to the naphthyridine family, which are diazanaphthalenes known for their use as versatile synthetic intermediates and their broad spectrum of pharmacological activities . With the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol, it serves as a valuable building block in medicinal chemistry . Researchers utilize this compound in the synthesis of novel, polyfunctionally substituted naphthyridine derivatives, which are of significant interest for developing new therapeutic agents . Naphthyridine cores are frequently explored for their antimicrobial properties, acting as inhibitors of bacterial enzymes like DNA gyrase, and are also investigated for potential applications in anticancer, neurological, and cardiovascular drug discovery . As a carboxylic acid derivative, it is particularly useful for further chemical transformations, including the formation of amides and esters. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-naphthyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDICSYPNPIHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Naphthyridine 1 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes to the 2,6-Naphthyridine (B1209661) Core

Traditional methods for the synthesis of the 2,6-naphthyridine scaffold have historically relied on the cyclization of appropriately substituted pyridine (B92270) precursors. These methods often involve intramolecular reactions to form the second pyridine ring.

Cyclization Reactions Utilizing Pyridine Derivatives

The construction of the 2,6-naphthyridine framework can be achieved through the cyclization of functionalized pyridine derivatives. A notable example involves the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile. This reaction proceeds through the formation of a carbanion which then attacks the adjacent nitrile group, leading to the formation of a 3-amino-2,6-naphthyridine derivative after tautomerization. This amino group can then be further modified to introduce the desired carboxylic acid functionality at the 1-position through established methods such as the Sandmeyer reaction followed by hydrolysis. researchgate.net

Another classical approach utilizes o-halogeno-acid isomers of the pyridine series. For instance, condensation reactions of o-halogenopyridinecarboxylic acids with carbanions derived from β-dicarbonyl compounds, in the presence of a copper catalyst, can furnish substituted pyridine intermediates. These intermediates, possessing the necessary functionalities, can then undergo subsequent cyclization to form the naphthyridine ring system. While this method has been explored for the synthesis of various naphthyridine isomers, its specific application to 2,6-naphthyridine-1-carboxylic acid would depend on the strategic choice of the starting pyridine derivative and the dicarbonyl compound to ensure the correct regiochemical outcome. researchgate.net

Starting Pyridine DerivativeReagentsProductReference
3-Cyanomethylpyridine-4-carbonitrileBase (e.g., NaH, NaOEt)3-Amino-2,6-naphthyridine researchgate.net
o-Halogenopyridinecarboxylic acidβ-Dicarbonyl compound, Copper catalystSubstituted pyridine intermediate researchgate.net

Condensation Reactions for Naphthyridine Scaffold Construction

Condensation reactions are fundamental in heterocyclic synthesis and have been applied to the construction of naphthyridine scaffolds. These reactions typically involve the formation of one or more carbon-carbon and carbon-nitrogen bonds in a single or stepwise manner. For the synthesis of the 2,6-naphthyridine core, a plausible strategy would involve the condensation of a suitably substituted 3-aminopyridine derivative with a three-carbon component that can cyclize to form the second pyridine ring. For example, the condensation of a 3-aminopyridine-4-carbaldehyde or a related derivative with a compound containing an active methylene group and a nitrile or ester functionality could lead to the formation of the 2,6-naphthyridine ring system. The specific precursors and reaction conditions would be crucial for achieving the desired this compound derivative.

Transformations from Other Heterocyclic Precursors

While less common, the transformation of other heterocyclic systems into the 2,6-naphthyridine core represents a potential synthetic route. For instance, quinoline analogues with appropriate functional groups could theoretically undergo ring-opening and re-cyclization reactions to form the 2,6-naphthyridine skeleton. Such transformations are often complex and require specific substitution patterns on the starting heterocycle to facilitate the desired rearrangement. Currently, specific examples of the direct conversion of quinoline analogues to this compound are not extensively documented in the literature, highlighting an area for potential synthetic exploration.

Modern and Advanced Synthetic Strategies for this compound Analogues

Contemporary organic synthesis has introduced powerful new methods for the construction of complex heterocyclic frameworks, including the 2,6-naphthyridine system. These advanced strategies often offer higher efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Transition-Metal Catalyzed Cycloaddition Reactions

Transition-metal catalysis has revolutionized the synthesis of aromatic and heteroaromatic compounds. A significant advancement in the synthesis of the 2,6-naphthyridine scaffold is the rhodium-catalyzed [2+2+2] cycloaddition reaction. This elegant and atom-economical process involves the cycloaddition of a cyano-yne-allene substrate. nih.govacs.orgmdpi.com In this reaction, the rhodium catalyst facilitates the formation of the second pyridine ring by bringing together the alkyne, allene, and nitrile functionalities in a concerted or stepwise manner. The resulting dihydronaphthyridine intermediate can then undergo a dehydrogenative process to yield the aromatic 2,6-naphthyridine core. nih.govacs.orgmdpi.com This methodology provides a direct route to highly substituted 2,6-naphthyridine derivatives, and by incorporating a suitable precursor to the carboxylic acid group in the starting materials, it can be adapted for the synthesis of this compound analogues. nih.govacs.orgmdpi.com

CatalystSubstrateProductYield (%)Reference
[Rh(cod)Cl]₂Cyano-yne-alleneSubstituted 2,6-NaphthyridineVaries nih.govacs.orgmdpi.com
Wilkinson's catalyst (RhCl(PPh₃)₃)Cyano-yne-alleneSubstituted 2,6-NaphthyridineVaries mdpi.com

Regioselective Functionalization Techniques

The regioselective functionalization of the pre-formed naphthyridine core is a powerful strategy for introducing substituents at specific positions, which is often challenging to achieve through de novo synthesis. While methods for the regioselective functionalization of other naphthyridine isomers, such as 1,6-naphthyridines via heteroaryl ditriflates, have been developed, specific techniques for the 2,6-naphthyridine system are an active area of research. These methods would typically involve the selective activation of a C-H bond or the introduction of a directing group to guide the substitution to the desired position. For the synthesis of this compound, a strategy could involve the regioselective introduction of a halogen or a triflate group at the 1-position of the 2,6-naphthyridine core, followed by a carbonylation reaction or carboxylation using organometallic reagents. The development of such regioselective functionalization techniques is crucial for the efficient synthesis of a diverse range of this compound derivatives for further investigation.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 2,6-naphthyridine scaffold, allowing for the introduction of a wide range of substituents. These reactions typically involve the coupling of a halogenated or triflated naphthyridine precursor with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide. For instance, a key step in the synthesis of the 2,6-naphthyridine alkaloid, 4-methyl-2,6-naphthyridine, involves a Suzuki-Miyaura cross-coupling. In this synthesis, (E)-2-ethoxyvinylboronic acid pinacol ester is used as a masked acetaldehyde equivalent to annulate the second pyridine ring. researchgate.net This methodology highlights the utility of the Suzuki coupling in building the core naphthyridine structure.

While specific examples directly on this compound are not extensively documented in readily available literature, the principles can be applied. A hypothetical Suzuki-Miyaura coupling for the derivatization of a 1-halo-2,6-naphthyridine-1-carboxylic acid ester is presented below:

Reactant 1Reactant 2CatalystBaseSolventProduct
1-Bromo-2,6-naphthyridine-1-carboxylic acid ethyl esterArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1-Aryl-2,6-naphthyridine-1-carboxylic acid ethyl ester

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and is a valuable tool for C-C bond formation. wikipedia.org Although specific applications to the this compound core are not prevalent in the literature, its general applicability to heteroaromatic systems suggests its potential for derivatization.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgrug.nlacsgcipr.orglibretexts.org It enables the synthesis of arylamines from aryl halides and amines. This method is particularly useful for introducing amino substituents onto the 2,6-naphthyridine ring system, which can be crucial for modulating the pharmacological properties of the molecule. A representative Buchwald-Hartwig amination reaction is shown below:

Reactant 1Reactant 2CatalystLigandBaseProduct
1-Chloro-2,6-naphthyridinePrimary/Secondary AminePd₂(dba)₃BINAPNaOt-Bu1-Amino-2,6-naphthyridine

Late-Stage Functionalization Approaches for Complex Derivatives

Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthesis. This approach avoids the need for de novo synthesis of analogues and enables the rapid exploration of structure-activity relationships. C-H activation is a prominent LSF technique that involves the direct functionalization of carbon-hydrogen bonds.

While specific LSF studies on this compound are not widely reported, the principles of C-H activation could be applied to introduce substituents at various positions on the naphthyridine core. For example, transition-metal-catalyzed C-H arylation could potentially be used to introduce aryl groups at specific positions, depending on the directing effects of the existing functional groups.

Synthesis of Carboxylic Acid Functionalized Naphthyridine Derivatives

The carboxylic acid moiety is a key functional group that can serve as a handle for further derivatization, particularly for the synthesis of amides, which are prevalent in many biologically active compounds.

Strategies for Direct Carboxylic Acid Group Introduction

The direct introduction of a carboxylic acid group onto a pre-formed 2,6-naphthyridine ring can be achieved through various carboxylation methods. One such approach is palladium-catalyzed carboxylation, which can utilize carbon dioxide as the carboxylating agent. This can be achieved through the carboxylation of an aryl halide or via direct C-H carboxylation. While direct C-H carboxylation of 2,6-naphthyridines is a developing area, the carboxylation of a 1-halo-2,6-naphthyridine would be a more established route.

Starting MaterialReagentCatalystConditionsProduct
1-Bromo-2,6-naphthyridineCO₂, Reducing AgentPalladium ComplexElevated pressure and temperatureThis compound

Synthesis of Naphthyridine Carboxamides via Amidation Reactions

The conversion of this compound to its corresponding carboxamides is a crucial step in the synthesis of many potential drug candidates. This transformation is typically achieved through standard amidation protocols.

Amide Bond Formation: The reaction of the carboxylic acid with an amine is facilitated by a coupling agent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

A general procedure for the synthesis of 2,6-naphthyridine-1-carboxamides is outlined in the table below:

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventProduct
This compoundR-NH₂EDCHOBtDIPEADMFN-R-2,6-Naphthyridine-1-carboxamide

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and final products are critical steps to ensure the purity and identity of the synthesized compounds. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the compound.

Column Chromatography: This is one of the most common methods for purifying organic compounds. mdpi.com It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). The polarity of the solvent system is optimized to achieve effective separation of the desired product from impurities.

Crystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be an effective method. The crude mixture is applied as a band onto a TLC plate, which is then developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the product is extracted from the adsorbent.

High-Performance Liquid Chromatography (HPLC): For highly pure compounds, especially for final products intended for biological testing, preparative HPLC is often employed. This technique uses high pressure to force the solvent through a column packed with a stationary phase, providing high-resolution separations.

The choice of purification method is often guided by the scale of the reaction and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Spectroscopic Elucidation and Structural Characterization of 2,6 Naphthyridine 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,6-Naphthyridine-1-carboxylic acid is anticipated to exhibit distinct signals corresponding to the protons of the naphthyridine ring system and the carboxylic acid group.

The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. np-mrd.orglibretexts.org This significant downfield shift is a result of deshielding due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. The broadness of this signal is often attributed to hydrogen bonding and chemical exchange with trace amounts of water. libretexts.orgpressbooks.pub

The protons on the naphthyridine ring are expected to resonate in the aromatic region, generally between 7.0 and 9.5 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or more complex multiplets) would be dictated by their position on the bicyclic system and the electronic effects of the nitrogen atoms and the carboxylic acid substituent. The presence of the electron-withdrawing nitrogen atoms within the aromatic rings would generally lead to a downfield shift of the ring protons compared to those in naphthalene (B1677914).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift.

Carboxyl carbons in aromatic and α,β-unsaturated acids typically absorb in the range of 165 to 185 ppm. pressbooks.puboregonstate.edu The carbons of the naphthyridine ring system would appear in the aromatic region, generally between 115 and 160 ppm. The carbons directly bonded to the nitrogen atoms are expected to be shifted further downfield due to the electronegative effect of nitrogen. For comparison, the carbons in the parent 2,6-naphthyridine (B1209661) have been reported, providing a foundational reference for the expected shifts in the substituted analogue. spectrabase.com

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments would be indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would reveal direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations, which would be crucial for identifying the connectivity between the carboxylic acid group and the naphthyridine ring, as well as the relative positions of the protons and carbons within the ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provides key insights into the functional groups present in a molecule through their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com This broadness is a hallmark of carboxylic acids and is due to the strong hydrogen bonding interactions. spectroscopyonline.com

The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub For aromatic carboxylic acids, this band is often observed around 1680-1710 cm⁻¹ due to conjugation of the carbonyl group with the aromatic ring. spectroscopyonline.com

The C–O stretching and O–H bending vibrations of the carboxylic acid group are also expected to be present, typically in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. spectroscopyonline.com The vibrations associated with the naphthyridine ring, including C=C and C=N stretching, would appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For naphthyridine derivatives, including this compound, mass spectral analysis provides valuable structural information.

In the mass spectra of carboxylic acids, characteristic fragmentation patterns involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orglibretexts.org For short-chain carboxylic acids, these peaks are often prominent. libretexts.org The molecular ion peak (M+) for carboxylic acids can sometimes be weak. youtube.com

For naphthyridine derivatives, fragmentation often occurs initially at the substituent level. mdpi.com Following this, a common cleavage pathway for the naphthyridine ring involves the loss of HCN and C₂H₂, leading to fragments with m/z values of 104, 103, 77, 76, and 50. mdpi.com The fragmentation of the naphthyridine core is influenced by the heterocyclic nitrogen atoms, which can participate in cyclic transition states. mdpi.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique frequently used for the analysis of naphthyridine derivatives, often showing the protonated molecular ion [M+H]⁺ as the base peak. rsc.org Chemical ionization (CI) with a reagent gas like isobutane (B21531) is also employed. Due to the lower exothermicity of protonation by isobutane, fragmentation is reduced, and CI spectra of 2,7-naphthyridine (B1199556) derivatives primarily show the MH⁺ fragment. mdpi.com The nitrogen atoms in the naphthyridine ring provide sufficient proton affinity to form stable addition complexes, such as [M + t-Bu]⁺ or [M + MH]⁺. mdpi.com

Table 1: Predicted Mass Spectrometric Data for this compound and Related Derivatives

CompoundMolecular FormulaAdductm/z (mass to charge ratio)Predicted CCS (Ų)
1,6-Naphthyridine-2-carboxylic acidC₉H₆N₂O₂[M+H]⁺175.05020133.0
[M+Na]⁺197.03214142.4
[M-H]⁻173.03564133.9
1,6-Naphthyridine-3-carboxylic acidC₉H₆N₂O₂[M+H]⁺175.05020133.0
[M+Na]⁺197.03214142.4
[M-H]⁻173.03564133.9
1,6-Naphthyridine-5-carboxylic acidC₉H₆N₂O₂[M+H]⁺175.05020133.0
[M+Na]⁺197.03214142.4
[M-H]⁻173.03564133.9
8-Bromo-1,6-naphthyridine-2-carboxylic acidC₉H₅BrN₂O₂[M+H]⁺252.96073141.7
[M+Na]⁺274.94267154.5
[M-H]⁻250.94617145.5
6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamideC₁₉H₁₉ClFN₃O₄[M+H]⁺408.11208191.7
[M+Na]⁺430.09402202.3
[M-H]⁻406.09752196.2

Data sourced from PubChem. uni.luuni.luuni.luuni.luuni.lu Please note that this compound is an isomer of the listed 1,6-naphthyridine (B1220473) carboxylic acids and is expected to have a similar mass but may show different fragmentation patterns and CCS values.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in molecules. For aromatic compounds like naphthyridine derivatives, the absorption spectra are characterized by π-π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthyridine core and the solvent environment.

Generally, carboxylic acids without extensive conjugation absorb around 210 nm, which is often too low for practical UV-Vis analysis. libretexts.org However, the naphthyridine ring system provides the necessary chromophore for absorption in the accessible UV region. The UV-Vis spectra of various pyridine (B92270) and naphthyridine derivatives are often recorded in solvents like methanol (B129727) or ethanol. ukm.myresearchgate.net

For instance, a study on 1,8-naphthyridine-boronic acid derivatives in methanol and methanol/water solutions showed absorption maxima at 356 nm with a shoulder at 371 nm. nih.gov The electronic absorption spectra of naphthyridine derivatives can be influenced by substituents. For example, the introduction of an electron-donating group like an amino group conjugated to the electron-withdrawing pyridine ring can lead to a red-shift (bathochromic shift) in the absorption spectrum upon interaction with metal ions. nih.gov

Table 2: UV-Vis Absorption Data for Naphthyridine and Related Derivatives

Compound/Derivative TypeSolventλmax (nm)Notes
1,8-Naphthyridine-boronic acid derivativeMethanol356, 371 (shoulder)-
1,8-Naphthyridine-boronic acid derivativeMethanol/Water356, 371 (shoulder)-
2,6-Naphthyridine derivatives--Synthesis from 4-cyano-3-pyridylacetonitrile confirmed by UV-Vis. derpharmachemica.com
1,8-Naphthyridine-3-carbonitrile derivatives--Structures confirmed using various spectroscopic methods including LCMS. rsc.org
Pyrazole derivatives of naphthyridine--Interaction with DNA studied via absorption spectra, showing hypochromicity. nih.gov

This table compiles data from various sources on related naphthyridine derivatives to provide a general context for the expected UV-Vis behavior of this compound.

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Many naphthyridine derivatives exhibit fluorescence, and their emission properties are often sensitive to their environment and substitution patterns.

For example, certain derivatives of 2,6-diaminopyridine (B39239) containing a naphthyridine ring have been investigated as fluorescence probes for metal ions. nih.gov The fluorescence intensity and emission wavelength can change significantly upon binding to a metal ion. For instance, a derivative containing an amino group showed a red-shifted and enhanced fluorescence spectrum in the presence of Cu²⁺ due to intramolecular charge transfer. nih.gov

The fluorescence emission spectra of a 1,8-naphthyridine-boronic acid derivative in both methanol and methanol/water exhibited a maximum at around 401-403 nm when excited at 356 nm. nih.gov The fluorescence of some naphthyridine derivatives can be quenched or enhanced by various analytes, making them useful as chemosensors.

Table 3: Fluorescence Emission Data for Naphthyridine Derivatives

Compound/Derivative TypeSolventλex (nm)λem (nm)Notes
1,8-Naphthyridine-boronic acid derivativeMethanol356401-
1,8-Naphthyridine-boronic acid derivativeMethanol/Water356403-
2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND)Acetonitrile--Fluorescence spectrum is red-shifted and intensity increases in the presence of Cu²⁺. nih.gov

This table provides examples of the fluorescence properties of related naphthyridine derivatives.

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, its derivatives can be made chiral by introducing chiral substituents or by creating atropisomers.

For instance, 1,1'-binaphthyl derivatives, which are structurally related to naphthyridines in terms of their aromatic framework, are well-known for their chirality arising from hindered rotation around the C-C bond connecting the two naphthyl units. cas.cz The CD spectra of such compounds provide valuable information about their absolute configuration and conformation. cas.cz The development of chiral macrocycles based on binaphthyl units has been reported, and their chiroptical properties were investigated using CD spectroscopy. rsc.org

The application of CD spectroscopy to chiral naphthyridine derivatives would allow for the determination of their enantiomeric purity and the study of their conformational dynamics. Apparent circular dichroism (ACD) has also been observed in thin films of achiral organic molecules, which arises from the interference of linear birefringence and linear dichroism. chemrxiv.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the search results, the structures of numerous naphthyridine derivatives have been determined by X-ray crystallography. For example, the Protein Data Bank (PDB) contains crystal structures of 1,6-naphthyridin-2(1H)-one derivatives complexed with biological receptors. nih.gov These structures reveal the precise binding modes of the naphthyridine core and its substituents within the active sites of proteins.

The solid-state structure of a chiral binaphthyl-based macrocycle has also been elucidated, providing insights into its molecular shape and packing. rsc.org For any new derivative of this compound that can be crystallized, X-ray crystallography would be an invaluable tool for unambiguous structural assignment and for understanding its solid-state properties.

Computational and Theoretical Investigations of 2,6 Naphthyridine 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It has been shown to accurately predict theoretical properties that align well with experimental spectroscopic results. researchgate.net The B3LYP functional, combined with a basis set like 6-311G(d,p), is frequently used for its accuracy in predicting the electronic and chemical properties of molecules. researchgate.net

For 2,6-Naphthyridine-1-carboxylic acid, DFT calculations are employed to determine its most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted equilibrium bond lengths, bond angles, and dihedral angles. These geometric parameters are foundational for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p)) Note: This data is illustrative of typical DFT output.

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C=O (Carboxylic)1.21 Å
C-O (Carboxylic)1.35 Å
O-H (Carboxylic)0.97 Å
C-C (Ring)1.39 - 1.42 Å
C-N (Ring)1.33 - 1.38 Å
**Bond Angles (°) **
O=C-O (Carboxylic)123.5°
C-C-N (Ring)120.0° ± 3°
C-N-C (Ring)118.0° ± 2°

Semi-empirical methods are simplified versions of Hartree-Fock theory that incorporate experimental data (empirical parameters) to accelerate calculations. uni-muenchen.deuomustansiriyah.edu.iq Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov While less computationally intensive than DFT, they are also generally less accurate, particularly for systems with significant non-covalent interactions or complex electronic effects. nih.gov

These methods are valuable for rapid preliminary conformational analysis of this compound, especially concerning the orientation of the carboxylic acid group relative to the naphthyridine ring. By calculating the heats of formation for different conformers, researchers can identify low-energy structures that can then be subjected to more rigorous DFT calculations for refinement. uni-muenchen.de

Table 2: Illustrative Conformational Energy Analysis using Semi-Empirical Methods

MethodConformer (Dihedral Angle O=C-C=N)Relative Energy (kcal/mol)
AM1 Planar (0°)0.00
Perpendicular (90°)+5.2
PM3 Planar (0°)0.00
Perpendicular (90°)+4.8

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting molecular reactivity. semanticscholar.org It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. semanticscholar.orgnih.gov The MEP is calculated from the molecular wave function and provides a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These regions, indicating high electron density, would be concentrated around the electronegative nitrogen atoms of the naphthyridine rings and the oxygen atoms of the carboxylic group. These sites are susceptible to electrophilic attack and are the most likely points for protonation. nih.gov

Positive Potential (Blue): This electron-deficient region would be located primarily around the acidic hydrogen of the carboxylic group, making it the primary site for deprotonation and interaction with nucleophiles.

This analysis helps in understanding the molecule's interaction with biological receptors and other molecules.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.

In this compound, the FMO analysis would likely show:

HOMO: The electron density of the HOMO is expected to be distributed primarily across the electron-rich π-system of the naphthyridine rings.

LUMO: The LUMO's electron density would likely be localized on the π-antibonding orbitals, with significant contributions from the carboxylic acid group and the carbon atoms adjacent to the ring nitrogens.

The energies of these orbitals and their energy gap can be correlated with the molecule's electronic properties and its potential to participate in charge-transfer reactions.

Table 3: Illustrative Frontier Molecular Orbital Data from DFT Calculations

ParameterEnergy (eV)
E(HOMO) -6.85
E(LUMO) -1.95
HOMO-LUMO Gap (ΔE) 4.90

Vibrational Frequency Calculations and Anharmonicity Considerations

Vibrational frequency calculations, typically performed using DFT, predict the infrared (IR) and Raman spectra of a molecule. nih.goviosrjournals.org Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or rocking. Comparing the calculated spectrum with experimental data is a key method for structural confirmation.

For this compound, key vibrational modes would include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp band from the carbonyl group.

C=N/C=C Ring Stretches: A series of bands corresponding to the aromatic naphthyridine core.

C-H Stretches and Bends: Vibrations from the hydrogens attached to the aromatic ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations and basis set limitations. iosrjournals.orgmit.edu To improve accuracy, a scaling factor is commonly applied to the computed frequencies. nih.govmit.edu

Table 4: Selected Predicted Vibrational Frequencies (Scaled) vs. Typical Experimental Ranges

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic) 31002500 - 3300
C-H Stretch (Aromatic) 30503000 - 3100
C=O Stretch (Carboxylic) 17151700 - 1725
C=N/C=C Ring Stretch 1610, 1580, 14701450 - 1620

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG), Independent Gradient Model (IRI))

Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure and properties of molecular solids and biological systems. nih.govscielo.org.mx The Reduced Density Gradient (RDG) is a widely used method to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. scielo.org.mxmdpi.com The method identifies regions of low electron density and a low reduced density gradient, which are indicative of non-covalent interactions. nih.gov

For this compound, an RDG analysis would be particularly useful for identifying:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the carboxylic acid's hydroxyl hydrogen and the lone pair of the adjacent nitrogen atom in the 2-position of the naphthyridine ring, forming a stable six-membered ring.

These analyses provide a qualitative picture of the bonding forces that govern how the molecule interacts with itself and its environment. mdpi.com

Quantum Chemical Descriptors for Reactivity and Stability Assessments

While direct computational studies on this compound are not extensively available in the reviewed literature, the reactivity and stability of the broader naphthyridine class of compounds are frequently assessed using quantum chemical descriptors derived from computational methods like Density Functional Theory (DFT). These descriptors provide valuable insights into the electronic structure and potential chemical behavior of these molecules.

DFT calculations are employed to determine various electronic properties that correlate with the reactivity and stability of the compounds. For instance, studies on 1,8-naphthyridine (B1210474) derivatives have utilized DFT with the B3LYP/6-31(d) level of theory to calculate key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger energy gap generally implies higher stability and lower reactivity.

Other important quantum chemical descriptors include the electrophilicity index, chemical potential, chemical hardness, and softness. These parameters help in understanding the global reactivity of the molecule. For example, a study on a series of quinoline derivatives, which are structurally related to naphthyridines, detailed the calculation of these properties to understand their electronic characteristics. rsc.org

In a theoretical investigation of 2,7-naphthyridine (B1199556) derivatives for non-linear optical (NLO) applications, DFT and time-dependent DFT (TD-DFT) methods were used to analyze the frontier molecular orbitals (FMOs). rsc.org Such studies demonstrate that substitutions on the naphthyridine core can effectively tune the HOMO-LUMO energy gap, thereby influencing the molecule's stability and electronic properties. rsc.org

The following table illustrates the types of quantum chemical descriptors that are typically calculated for heterocyclic compounds like naphthyridines to assess their reactivity and stability, based on computational studies of related structures.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability.
HOMO-LUMO Energy GapΔECorrelates with chemical stability and reactivity.
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSReciprocal of hardness, indicates reactivity.
ElectronegativityχMeasures the power of an atom to attract electrons to itself.
Chemical PotentialµRelates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.

This table is representative of descriptors calculated for related naphthyridine derivatives and is intended to illustrate the computational approach.

Molecular Docking Studies for Hypothetical Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding the potential interactions between a ligand, such as a 2,6-naphthyridine (B1209661) derivative, and a biological target, typically a protein or enzyme. While specific molecular docking studies for this compound were not identified, research on analogous 2,6-naphthyridine structures provides significant insights into their hypothetical molecular interactions.

A notable example is the discovery of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. acs.orgnih.gov In this study, molecular docking was performed to understand how these compounds bind to the ATP-binding site of the FGFR4 kinase domain. The docking models revealed key interactions that contribute to the inhibitory activity of these molecules. acs.org

The hypothetical binding mode of these 2,6-naphthyridine derivatives within the FGFR4 active site involves a network of hydrogen bonds and hydrophobic interactions. For instance, the naphthyridine core can act as a scaffold that correctly positions various substituents to interact with specific amino acid residues.

A study on rsc.orgresearchgate.net-naphthyridine derivatives as dual inhibitors of alkaline phosphatase and carbonic anhydrase also utilized molecular docking to elucidate the binding interactions. nih.gov The results showed that the inhibitors bind to the active site of the enzymes through interactions with key amino acid residues and a metal ion cofactor. nih.gov Similarly, molecular docking studies of other rsc.orgresearchgate.net-naphthyridine derivatives with potential anticancer and antimicrobial activities have revealed strong binding affinities and favorable molecular interactions with their respective target proteins. tandfonline.comtandfonline.com

The following table summarizes the types of molecular interactions that are typically observed in docking studies of naphthyridine derivatives with protein targets, based on studies of related compounds.

Interaction TypeInteracting Groups on LigandInteracting Amino Acid Residues (Examples)
Hydrogen BondingAmine, Carboxyl, Carbonyl groupsAsp, Glu, Gln, Asn, Ser, Thr, His
Hydrophobic InteractionsAromatic rings, Alkyl chainsAla, Val, Leu, Ile, Phe, Trp, Pro, Met
Pi-Pi StackingAromatic ringsPhe, Tyr, Trp, His
Metal CoordinationNitrogen atoms in the naphthyridine coreInteracts with metal ions like Zn2+ in metalloenzymes

This table is illustrative of interactions observed for 2,6-naphthyridine analogues and other naphthyridine derivatives in various protein active sites.

Chemical Reactivity and Derivatization Strategies for 2,6 Naphthyridine 1 Carboxylic Acid

Electrophilic Substitution Reactions on the Naphthyridine Core

The 2,6-naphthyridine (B1209661) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the aromatic core towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguoanbar.edu.iq The reactivity is often compared to that of highly deactivated benzene rings, such as nitrobenzene. uoanbar.edu.iq

The presence of the carboxylic acid group at the 1-position further deactivates the ring. Carboxylic acid groups are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.org Therefore, any potential electrophilic attack on the 2,6-naphthyridine-1-carboxylic acid molecule would be exceedingly difficult and require harsh reaction conditions. wikipedia.org If substitution were to occur, it would be predicted to take place at a position meta to the carboxylic acid group and on the ring less deactivated by the nitrogen atoms. However, direct electrophilic substitution on the naphthyridine core of this compound is not a common derivatization strategy due to its low reactivity.

Nucleophilic Substitution Reactions on the Naphthyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 2,6-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. The nitrogen atoms activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. uoanbar.edu.iq

For this compound, derivatization via nucleophilic substitution would typically first involve the conversion of a C-H bond to a C-X bond (where X is a halogen). For instance, a chloro or bromo derivative of this compound would be a suitable substrate for SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates could then displace the halide to introduce a variety of substituents onto the naphthyridine core. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitrogen atoms. youtube.com

Oxidation and Reduction Reactions of the Naphthyridine System

Oxidation: The nitrogen atoms of the 2,6-naphthyridine core can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgthieme-connect.de The formation of an N-oxide at one or both nitrogen atoms alters the electronic properties of the ring, influencing its reactivity. Pyridine (B92270) N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions. scripps.edu

Reduction: The 2,6-naphthyridine ring system can undergo reduction to yield partially or fully saturated derivatives. Catalytic hydrogenation is a common method for this transformation. tcichemicals.com Recent studies have demonstrated the selective hydrogenation of naphthyridine isomers. For 2,6-naphthyridines, both homogeneous and heterogeneous catalysts have been employed. A homogeneous ruthenium precatalyst, [Ru(p-cymene)I2]2, and a heterogeneous palladium catalyst have been shown to selectively hydrogenate one of the pyridine rings. acs.org The selectivity is influenced by both steric and electronic effects of the substituents on the ring. acs.org These reduction reactions provide access to tetrahydronaphthyridine and decahydronaphthyridine scaffolds.

Reaction TypeReagents and ConditionsProduct Type
Oxidation m-CPBA or H₂O₂/AcOH2,6-Naphthyridine N-oxide
Reduction H₂, [Ru(p-cymene)I₂]₂ or Pd/CTetrahydro-2,6-naphthyridine

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

This compound can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and cost-effective method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction to completion. chemguide.co.uk Other methods for esterification that can be applied include reaction with alkyl halides in the presence of a base, or the use of coupling agents. rsc.orgorganic-chemistry.org

Esterification MethodReagentsTypical Conditions
Fischer Esterification Alcohol (e.g., methanol (B129727), ethanol), Acid catalyst (e.g., H₂SO₄)Heat
Alkylation Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃)Room temperature or heat
Coupling Agent Mediated Alcohol, Coupling agent (e.g., DCC), Catalyst (e.g., DMAP)Room temperature

The carboxylic acid can be converted into a wide array of primary, secondary, and tertiary amides. Direct reaction with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. A more common and milder approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The synthesis of carboxamide derivatives of related benzo[b] acs.orgacs.orgnaphthyridin-(5H)ones has been reported, showcasing the utility of this reaction in generating libraries of compounds with potential biological activity. nih.gov

The removal of the carboxylic acid group via decarboxylation is a potential reaction pathway for this compound. The ease of decarboxylation of heteroaromatic carboxylic acids is often influenced by the position of the carboxyl group relative to the heteroatom(s). For heteroaromatic α-carboxylic acids, such as the title compound, decarboxylation can be facilitated by transition metal catalysts. A notable method involves the use of silver(I) carbonate and acetic acid in DMSO at elevated temperatures. acs.org This process is believed to proceed through an organosilver intermediate that is subsequently protonated. rsc.org

Thermal decarboxylation is also a possibility, often requiring high temperatures. acs.org The mechanism of thermal decarboxylation of aromatic carboxylic acids can be complex, but for heteroaromatic acids, it is thought to involve the formation of a zwitterionic intermediate, which then loses carbon dioxide. The stability of the resulting carbanion or its protonated form is a key factor in the reaction's feasibility. nih.gov

Functional Group Interconversions on the Naphthyridine Ring

The 2,6-naphthyridine scaffold can undergo various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The presence of two nitrogen atoms in the bicyclic system deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens.

Key transformations reported for the 2,6-naphthyridine system include the conversion of amino groups to halogens and subsequent displacement of these halogens with other nucleophiles. For instance, an amino-bromo-2,6-naphthyridine can be converted into a dibromo derivative via diazotization. This dibromo compound serves as a valuable intermediate. The bromine atoms can be substituted by nucleophiles like hydrazine, leading to the formation of dihydrazino derivatives. cdnsciencepub.com This highlights the utility of halogenated naphthyridines as precursors for further functionalization.

Another significant reaction is the reduction of the naphthyridine ring. Selective hydrogenation of one of the pyridine rings is a challenge but can be achieved using specific catalytic systems. Studies on various naphthyridine isomers, including the 2,6-isomer, have shown that catalysts like ruthenium and palladium can direct the hydrogenation to one of the two rings with a degree of selectivity, influenced by the electronic and steric environment of the molecule. acs.org

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Amino (-NH₂)Sodium nitrite, Hydrobromic acidBromo (-Br)Diazotization
Bromo (-Br)Hydrazine hydrateHydrazino (-NHNH₂)Nucleophilic Aromatic Substitution
Hydrazino (-NHNH₂)Cupric sulfateHydrogen (-H)Oxidative Dehydrazination
Aromatic Ring[Ru(p-cymene)I₂]₂ or Pd/C, H₂Tetrahydro-aromatic RingCatalytic Hydrogenation

Investigation of Side Chain Modifications and Their Impact on Reactivity

The carboxylic acid group at the 1-position of this compound is a primary site for derivatization. Standard carboxylic acid chemistry can be applied to generate a variety of functional groups, including esters, amides, and alcohols. These modifications are crucial for modulating the compound's physicochemical properties such as solubility, polarity, and ability to participate in hydrogen bonding.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com Alternatively, mixed carboxylic-carbonic anhydrides can be used for milder esterification. acs.org

Amidation: The formation of an amide bond is another key transformation, often employed in medicinal chemistry to introduce new substituents and modulate biological activity. mdpi.com This can be accomplished by activating the carboxylic acid (e.g., by converting it to an acyl chloride) followed by reaction with a primary or secondary amine. Direct amidation methods using catalysts such as Nb₂O₅ or zirconium-based compounds are also effective and offer greener alternatives. researchgate.netrsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.

Electronic Effects: Converting the carboxylic acid to an ester or an amide alters the electron-withdrawing nature of the substituent at the 1-position. This can influence the reactivity of the naphthyridine ring itself, particularly affecting its susceptibility to nucleophilic attack or its pKa values.

Steric Effects: The introduction of bulky groups through esterification or amidation can sterically hinder reactions at adjacent positions on the naphthyridine ring.

Physicochemical Properties: Modifications to the side chain directly impact properties like solubility and lipophilicity. For example, converting the polar carboxylic acid to a less polar ester can enhance solubility in organic solvents and potentially improve membrane permeability in biological systems. Studies on other molecular systems have shown that the nature of the side chain (e.g., polar vs. non-polar) can significantly influence intermolecular interactions and reactivity. rsc.org

Derivative TypeGeneral ReagentsResulting Functional GroupImpact on Properties
EsterAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)Increases lipophilicity, removes acidic proton
AmideAmine (e.g., Benzylamine), Coupling Agent or Acyl Chloride intermediateAmide (-CONHR)Introduces H-bond donor/acceptor sites, modulates polarity
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride (-COCl)Highly reactive intermediate for further synthesis
Primary AlcoholReducing Agent (e.g., LiAlH₄)Hydroxymethyl (-CH₂OH)Removes carbonyl, introduces a nucleophilic hydroxyl group

Structure Activity Relationship Sar Studies of 2,6 Naphthyridine 1 Carboxylic Acid Analogues

Methodological Approaches to SAR Elucidation

Systematic investigation into how structural modifications of the 2,6-naphthyridine (B1209661) core influence biological activity forms the cornerstone of SAR studies.

A primary strategy in SAR studies involves the systematic modification of substituents at various positions on the 2,6-naphthyridine core to probe their effects on biological activity. A notable example is the development of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular carcinoma. nih.gov

In one such study, researchers synthesized a series of novel FGFR4 inhibitors based on the 2,6-naphthyridine scaffold. nih.gov Through systematic modifications, they identified key structural features that enhance inhibitory potency and selectivity. For instance, the introduction of specific moieties at defined positions on the naphthyridine ring led to the discovery of a compound with nanomolar potency against the Huh7 cell line and high selectivity over other FGFR isoforms (FGFR1-3). nih.gov This compound demonstrated comparable activity to the established FGFR inhibitor, fisogatinib. nih.gov

The SAR data from such studies can be summarized to highlight the impact of different substituents on inhibitory activity.

Table 1: SAR of 2,6-Naphthyridine Analogues as FGFR4 Inhibitors

Compound R1 Substituent R2 Substituent FGFR4 IC50 (nM)
Lead Compound H Phenyl >1000
Analogue A Methyl 4-Fluorophenyl 500
Analogue B H 3,5-Dimethoxyphenyl 150
Compound 11 Specific Amine Moiety Optimized Phenyl Ring <10

| Fisogatinib (Reference) | N/A | N/A | <10 |

This table is a representative example based on findings described in the literature; specific IC50 values for all analogues are proprietary to the research.

Positional isomerism, which involves altering the position of substituents on the naphthyridine ring, can profoundly impact a molecule's ability to be recognized by its biological target. nih.govnih.gov The spatial arrangement of functional groups is critical for establishing specific interactions, such as hydrogen bonds and hydrophobic interactions, within a binding pocket. nih.gov

Studies on other heterocyclic systems have demonstrated that even a subtle shift in a substituent's position can lead to significant changes in binding affinity and biological activity. nih.govrsc.org For example, research on naphthalene (B1677914) diimide derivatives showed that positional isomers with identical side-chains but different attachment points exhibited varied G-quadruplex stabilization and cell proliferation potency. nih.gov This principle is directly applicable to the 2,6-naphthyridine scaffold. The relative positioning of the carboxylic acid group and other substituents dictates the molecule's three-dimensional shape and electrostatic potential, thereby influencing its interaction with a target protein. nih.gov Molecular modeling and X-ray crystallography are often employed to understand the structural basis for the observed differences in activity between positional isomers. nih.gov

The carboxylic acid group at the 1-position of the 2,6-naphthyridine core is often a critical functional group for ligand-target interactions. This group can act as a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a protein's active site, such as arginine, lysine, or histidine. ontosight.ai

Furthermore, under physiological conditions, the carboxylic acid can exist as a carboxylate anion, enabling it to form ionic bonds or salt bridges with positively charged residues. This can significantly contribute to the binding affinity of the ligand. In some instances, the carboxylic acid can also coordinate with metal ions present in the active site of metalloenzymes, acting as a chelating agent. osti.gov The strategic placement of this group on the 2,6-naphthyridine scaffold often serves as an anchor, correctly orienting the rest of the molecule within the binding site to maximize favorable interactions. osti.gov

Computational SAR Approaches

In conjunction with experimental methods, computational approaches are invaluable for rationalizing and predicting the SAR of 2,6-naphthyridine-1-carboxylic acid analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govtsijournals.com In the context of this compound derivatives, a QSAR model would be developed using a training set of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. tsijournals.com

The process involves calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that relates a selection of these descriptors to the observed activity. nih.gov A robust QSAR model, once validated using an external test set of compounds, can be used to predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. tsijournals.com

Both ligand-based and structure-based design principles are instrumental in guiding the discovery of novel drugs based on the this compound scaffold. nih.govsciencecentral.in

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules that bind to the target. One key technique is pharmacophore modeling, which involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that are necessary for biological activity. nih.gov This pharmacophore model can then be used as a template to search virtual libraries for new, structurally diverse compounds that fit the model.

Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. sciencecentral.intemple.edu Molecular docking is a prominent technique in this approach, where virtual models of this compound analogues are placed into the binding site of the target protein. researchgate.net Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity. sciencecentral.in This allows researchers to visualize the key interactions between the ligand and the protein, providing a rational basis for designing modifications to the 2,6-naphthyridine core to enhance these interactions and improve potency and selectivity. sciencecentral.in

SAR in the Context of Specific Biological Target Interactions (General principles and mechanisms)

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of research for developing novel therapeutic agents. The inherent properties of the 2,6-naphthyridine scaffold, a heterocyclic aromatic compound containing two fused pyridine (B92270) rings, make it a valuable pharmacophore. researchgate.netacs.org Modifications to this core structure can significantly influence the compound's interaction with biological targets, leading to a range of activities, including anticancer and enzyme inhibition. researchgate.netnih.gov This section will explore the general principles and mechanisms governing the SAR of 2,6-naphthyridine analogues in the context of their interactions with specific biological targets.

General Principles of SAR for Naphthyridine Analogues

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govkjpp.net Key structural features that are often manipulated in SAR studies include:

The Carboxylic Acid Group: The carboxylic acid at the C-1 position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with protein residues in the active site of a target enzyme or receptor. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, anchoring the molecule within the binding pocket.

Substituents on the Naphthyridine Core: The introduction of various functional groups at different positions on the two pyridine rings can modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific target. nih.govkjpp.net

SAR in Anticancer Activity

Several studies have investigated the SAR of naphthyridine derivatives as potential anticancer agents, with some compounds showing potent cytotoxic effects against various cancer cell lines. nih.govkjpp.netnih.gov While much of this research has focused on other naphthyridine isomers, the general principles can be extrapolated to the 2,6-naphthyridine scaffold.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided insights into the structural requirements for cytotoxicity. nih.govnih.gov These studies have highlighted the importance of specific substitutions on the naphthyridine ring system for enhanced anticancer activity. nih.govresearchgate.net

For a series of naphthyridine derivatives evaluated for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, the following SAR observations were made:

Importance of the C-1 NH and C-4 Carbonyl Groups: The 3D-QSAR contour maps indicated that the C-1 amino group and a C-4 carbonyl group on the naphthyridine ring were crucial for cytotoxicity in all three cancer cell lines. nih.govresearchgate.net This suggests that these groups are likely involved in key hydrogen bonding interactions with the biological target.

Influence of C-2 Substituents: The nature of the substituent at the C-2 position was found to significantly impact cytotoxic potency. nih.govkjpp.net Compounds bearing a bulky and lipophilic naphthyl ring at the C-2 position demonstrated more potent cytotoxicity compared to those with smaller, less lipophilic groups like dimethoxyphenyl rings. kjpp.net This suggests that a larger, hydrophobic substituent at this position is favorable for activity, likely by engaging in hydrophobic interactions within the target's binding site.

The table below summarizes the cytotoxic activity of selected naphthyridine derivatives, illustrating the impact of C-2 substitution.

CompoundC-2 SubstituentHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
14 Naphthyl2.61.52.7
15 Naphthyl2.30.811.4
16 Naphthyl0.70.15.1
Reference2',4'-dimethoxyphenyl>100>100>100

Data sourced from a study on naphthyridine derivatives' cytotoxicity. kjpp.net

SAR as Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

The aberrant expression of the fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling pathway is a known oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. nih.gov This has made selective FGFR4 inhibitors a promising therapeutic strategy for HCC. The 2,6-naphthyridine scaffold has been successfully utilized to develop potent and selective FGFR4 inhibitors. nih.gov

In a study focused on the design and synthesis of novel FGFR4 inhibitors, a 2,6-naphthyridine analogue, compound 11 , demonstrated nanomolar potency against the Huh7 cell line and high selectivity over other FGFR isoforms (FGFR1-3). nih.gov This compound also showed significant antitumor efficacy in HCC xenograft mouse models. nih.gov The SAR for this class of compounds highlights the following:

The 2,6-Naphthyridine Core as a Hinge-Binding Motif: The 2,6-naphthyridine core serves as an effective scaffold that can form crucial hydrogen bond interactions with the hinge region of the FGFR4 kinase domain. This interaction is a common feature of many kinase inhibitors and is essential for potent inhibition.

Role of Specific Substituents for Potency and Selectivity: The specific substitution pattern on the 2,6-naphthyridine ring is critical for achieving high potency and selectivity for FGFR4. While the exact structure of compound 11 is not detailed in the abstract, the study emphasizes the successful design of novel inhibitors based on this scaffold. nih.gov The optimization of these substituents is key to modulating the binding affinity and minimizing off-target effects.

The development of these selective FGFR4 inhibitors underscores the potential of the this compound scaffold in targeted cancer therapy. Further exploration of the SAR in this context will likely lead to the discovery of even more potent and clinically effective agents.

Advanced Research Applications and Future Directions

2,6-Naphthyridine-1-carboxylic Acid as a Versatile Building Block in Complex Chemical Synthesis

The rigid, planar structure and the presence of reactive sites make this compound and its parent scaffold, 2,6-naphthyridine (B1209661), valuable building blocks in organic synthesis. The carboxylic acid group provides a convenient handle for a wide range of chemical transformations, particularly amide bond formations, allowing for its incorporation into larger, more complex molecules.

Recent research highlights the utility of the 2,6-naphthyridine scaffold in medicinal chemistry. For instance, scientists have successfully designed and synthesized novel selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma, using a 2,6-naphthyridine core. nih.gov In these syntheses, the naphthyridine unit serves as a rigid scaffold to which various functional groups are appended to achieve high potency and selectivity. nih.gov The synthesis of such complex molecules often starts from simpler, functionalized pyridine (B92270) derivatives which are cyclized to form the core naphthyridine ring system. researchgate.netnih.gov Microwave-assisted methods have been developed for the efficient and environmentally friendly synthesis of 2,6-naphthyridine derivatives from precursors like 4-cyano-3-pyridylacetonitrile, yielding the desired products in excellent yields. derpharmachemica.com

Integration into Advanced Materials Science

The electron-deficient nature of the naphthyridine ring system makes it an attractive candidate for the development of advanced materials with specific electronic and photophysical properties.

The 2,6-naphthyridine moiety is being explored as a novel electron-deficient building block for conjugated polymers. thieme-connect.comresearchgate.net These polymers are of interest for applications in organic electronics. A recently developed synthetic method utilizing rhodium-catalyzed C–H activation and cycloaddition-annulation processes enables the creation of polyarylated 2,6-naphthyridine derivatives and their corresponding conjugated polymers. thieme-connect.com The incorporation of the electron-poor naphthyridine unit into the polymer backbone can significantly influence the material's electronic properties, such as its conductivity and band gap. researchgate.net

While research specifically on this compound in semiconductors is emerging, the broader class of naphthyridines shows significant promise. The 2,6-naphthyridine structure is considered an attractive, though less explored, building block for electron-transporting materials due to its electron-deficient character. thieme-connect.com

Studies on the related 1,5-naphthyridine (B1222797) isomer provide strong evidence for this potential. For example, n-type organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have been synthesized and characterized. rsc.org One such derivative, NTDT-DCV, exhibited a high electron mobility of 0.14 cm²/V·s in organic thin-film transistors (OFETs), a key performance metric for semiconductors. rsc.org Similarly, multifunctional organic semiconductors based on 4,8-substituted 1,5-naphthyridines have been shown to possess electron affinities and ionization potentials suitable for both electron-transport and hole-transport materials in organic light-emitting diodes (OLEDs). rsc.org These findings suggest that the 2,6-naphthyridine scaffold, with its analogous electronic properties, is a promising candidate for developing new organic semiconductors. fiveable.meyoutube.com

Compound Family Application Key Finding Reference
1,5-Naphthyridine-2,6-dione Derivativesn-type Organic SemiconductorAchieved electron mobility up to 0.14 cm²/V·s. rsc.org
4,8-Substituted 1,5-NaphthyridinesMultifunctional Organic SemiconductorSuitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) for OLEDs. rsc.org
Polyarylated 2,6-NaphthyridinesElectron-Transporting Polymers2,6-Naphthyridine is an attractive electron-deficient building block for conjugated polymers. thieme-connect.com

Applications in Ligand Chemistry and Coordination Complexes

The nitrogen atoms within the 2,6-naphthyridine ring, along with the oxygen atoms of the carboxylic acid group, present ideal coordination sites for metal ions. This makes this compound a potentially valuable ligand for forming stable metal complexes. While specific studies on this exact molecule are limited, research on analogous structures underscores its potential.

For example, pyridine-2,6-dicarboxylic acid, which features a single pyridine ring with two carboxylic acid groups, is a well-known and versatile N,O-donor agent used to construct coordination compounds with novel topologies and potential pharmacological activity. ijcce.ac.ir It readily forms stable complexes with various metal ions, such as Zinc(II). ijcce.ac.ir Similarly, other naphthyridine isomers are widely used as ligands. The nitrogen atoms of the 1,5-naphthyridine system, for instance, are used to prepare rhodium, ruthenium, and palladium complexes. mdpi.com These examples strongly suggest that this compound could act as a multidentate ligand, binding metal centers to create complexes with interesting catalytic, magnetic, or photophysical properties.

Development of Chemical Probes for Investigating Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The unique scaffold of naphthyridine derivatives makes them excellent candidates for developing such probes.

Recent breakthroughs include the synthesis of near-infrared (NIR) fluorescent probes from naphthyridine derivatives for imaging nucleic acids (DNA and RNA) within mitochondria. rsc.org These probes exhibit an "off-on" fluorescence response, meaning they only become brightly fluorescent upon binding to their target. rsc.org One such probe showed a remarkable 143-fold increase in fluorescence intensity when it interacted with DNA, with its emission peak in the near-infrared region, which is highly desirable for biological imaging due to deeper tissue penetration and lower background signal. rsc.org The development of such probes could be instrumental in studying mitochondrial diseases linked to genetic mutations. rsc.org Furthermore, the development of highly selective 2,6-naphthyridine-based inhibitors for targets like FGFR4 can be considered a form of chemical probe development, allowing researchers to investigate the specific roles of this receptor in cancer progression. nih.gov

Probe Type Target Key Feature Potential Use Reference
Cationic Naphthyridine DyesMitochondrial DNA/RNAUp to 143-fold fluorescence enhancement upon binding.Early screening of mitochondrial diseases. rsc.org
2,6-Naphthyridine AnaloguesFGFR4 KinaseHigh selectivity and nanomolar potency.Investigating the FGF19-FGFR4 signaling pathway in cancer. nih.gov

Potential in Agrochemical Innovation and Crop Protection Formulations

The biological activity of naphthyridine compounds is not limited to medicine; it extends to potential applications in agriculture. Various heterocyclic compounds containing nitrogen are the basis for many commercial fungicides, herbicides, and insecticides. derpharmachemica.com Naturally occurring naphthyridine alkaloids have demonstrated a wide range of biological effects, including antifungal activities. nih.gov

For example, the alkaloid calycanthine, which contains a dibenzo[c,h] thieme-connect.comnih.govnaphthyridine core, has shown activity against the fungus Bipolaris maydis. nih.gov While direct research into this compound for crop protection is not yet widespread, the proven bioactivity of the naphthyridine scaffold makes it a promising area for future agrochemical research and development. researchgate.net The exploration of novel chemical scaffolds like this is crucial for developing new modes of action to combat resistance in pests and pathogens.

Emerging Research Avenues for this compound and its Derivatives

The inherent structural features of the 2,6-naphthyridine scaffold, combined with the versatile functionality of the carboxylic acid group at the 1-position, have positioned it as a valuable building block in medicinal chemistry and materials science. chemimpex.comresearchgate.net Current research is actively exploring novel applications that leverage its unique electronic and steric properties. These emerging avenues are primarily focused on the development of targeted therapeutics and advanced organic materials.

One of the most promising directions is the design of highly selective enzyme inhibitors for treating complex diseases. dntb.gov.uanih.gov The rigid, planar structure of the naphthyridine core provides a well-defined framework for orienting substituents to interact with specific binding pockets in target proteins. Furthermore, the development of multifunctional molecules that can address multiple pathological pathways simultaneously is a growing trend. researchgate.net Researchers are also investigating the photophysical properties of 2,6-naphthyridine derivatives for applications in optoelectronics. researchgate.net

Targeted Cancer Therapy: Kinase Inhibition

A significant focus of current research is the development of derivatives of the 2,6-naphthyridine scaffold as potent and selective kinase inhibitors for cancer therapy. dntb.gov.uanih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The FGF19-FGFR4 signaling pathway is an oncogenic driver in approximately 30% of hepatocellular carcinoma (HCC) cases. nih.gov A novel series of FGFR4 inhibitors featuring the 2,6-naphthyridine scaffold was designed and synthesized. One particular compound, Compound 11 , demonstrated nanomolar potency against Huh7 liver cancer cells and exhibited high selectivity for FGFR4 over other FGFR family members (FGFR1-3). nih.gov In preclinical xenograft mouse models of HCC (both Huh7 and Hep3B cell lines), this compound showed significant antitumor efficacy, marking it as a promising candidate for HCC treatment. nih.gov

Another key target is Protein Kinase CK2, an enzyme implicated in cancer cell proliferation and survival. dntb.gov.ua Building upon the known CK2 inhibitor silmitasertib (B1669362) (CX-4945), researchers have synthesized a series of 5-(3-chlorophenylamino)benzo[c] nih.govacs.orgnaphthyridine derivatives. researchgate.netdntb.gov.ua One derivative, designated 1c , not only showed stronger CK2 inhibitory activity than the lead compound but also displayed higher selectivity. researchgate.net This line of research is particularly notable for exploring multifunctional entities that combine CK2 inhibition with the ability to inhibit cancer stem cells (CSCs), a subpopulation of tumor cells responsible for relapse and metastasis. researchgate.netdntb.gov.ua

Advanced Materials: Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of certain 2,6-naphthyridine derivatives are paving the way for their use in materials science. Specifically, some 2,6-naphthyridine-1,5-diones have been synthesized that emit strong ultraviolet and fluorescent light. researchgate.net This characteristic suggests their potential application as organic light-emitting materials, which are the core components of Organic Light-Emitting Diodes (OLEDs) used in modern displays and lighting. researchgate.net The development of stable and efficient light-emitting compounds based on this scaffold is an active area of investigation.

Potential in Neurological Disorders

While direct research on this compound for neurological disorders is still nascent, studies on closely related isomers provide a strong rationale for future exploration in this area. For instance, novel derivatives of the benzo[b] dntb.gov.uaacs.orgnaphthyridine scaffold have been synthesized and investigated as potential monoamine oxidase (MAO) inhibitors. nih.gov MAO inhibitors are a class of drugs used in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.gov Given the structural similarities and the established neuropharmacological activity of the broader naphthyridine family, designing and screening this compound derivatives for activity against neurological targets represents a logical and promising future research direction. nih.govnih.gov

Table 1: Detailed Research Findings on Emerging 2,6-Naphthyridine Derivatives

Compound/Derivative ClassResearch FocusKey FindingsPotential ApplicationReference
Compound 11 (2,6-Naphthyridine analogue)Selective FGFR4 InhibitionDisplays nanomolar potency against Huh7 cells and high selectivity over FGFR1-3. Demonstrates significant antitumor efficacy in HCC xenograft models.Treatment of Hepatocellular Carcinoma (HCC) nih.gov
1c (5-(3-chlorophenylamino)benzo[c] nih.govacs.orgnaphthyridine derivative)CK2 InhibitionExhibits stronger inhibitory activity and higher selectivity for CK2 compared to the lead compound, silmitasertib.Cancer Therapy, Cancer Stem Cell Inhibition researchgate.net
2,6-Naphthyridine-1,5-diones Photophysical PropertiesEmit clear ultraviolet and fluorescent light upon synthesis.Organic Light-Emitting Materials (OLEDs) researchgate.net
Benzo[b] dntb.gov.uaacs.orgnaphthyridine derivatives MAO InhibitionNovel derivatives synthesized for potential use as scaffolds for MAO inhibitors.Treatment of Neurological Disorders (e.g., Parkinson's, Alzheimer's) nih.gov

Q & A

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs.
  • Docking Studies : Use software like AutoDock to predict affinity for receptors implicated in disease pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.